![molecular formula C9H12ClN3 B1586938 1-(6-Chloropyridin-2-yl)piperazine CAS No. 87394-54-5](/img/structure/B1586938.png)
1-(6-Chloropyridin-2-yl)piperazine
Overview
Description
1-(6-Chloropyridin-2-yl)piperazine (CPP) is an organic compound with a molecular formula of C7H10ClN3. It is a substituted piperazine with a chlorine group attached to the pyridine ring. CPP is a versatile compound due to its ability to form hydrogen bonds and has been used in a variety of applications in the pharmaceutical and chemical industries.
Scientific Research Applications
Medicinal Chemistry Applications
1-(6-Chloropyridin-2-yl)piperazine and its derivatives have been extensively studied for their potential in medicinal chemistry. For instance, compounds featuring the piperazine-1-yl-1H-indazole structure, including derivatives of this compound, are synthesized for their significant role in medicinal chemistry, showcasing efficient and simple synthesis processes. These compounds are characterized by spectral analysis and further explored through docking studies, highlighting their relevance in the development of novel therapeutic agents (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Material Science and Sensor Development
The structural versatility of this compound is also pivotal in material science, particularly in the development of sensors for metal ion detection. A study demonstrated the use of a derivative for chemosensing and visualization of Hg2+ ions, utilizing the unique binding properties of the compound to create efficient signaling systems for transition metal ions. This approach underscores the potential of this compound derivatives in environmental monitoring and safety applications (H. Kim, Ji Eun Park, J. Noh, Minghua Li, S. Ham, Suk-Kyu Chang, 2008).
Synthesis of Complex Molecules
Furthermore, the compound's utility extends to the synthesis of complex molecules with potent biological activity. Research on the synthesis of triazolo-pyridazine-6-yl-substituted piperazines revealed their potential as anti-diabetic drugs, evaluated over mechanisms such as Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities. This indicates the critical role of this compound in the development of new treatments for diabetes, showcasing its broad utility in drug discovery (B. Bindu, S. Vijayalakshmi, A. Manikandan, 2019).
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
properties
IUPAC Name |
1-(6-chloropyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFRTJUIRPBBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80388575 | |
Record name | 1-(6-Chloropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87394-54-5 | |
Record name | 1-(6-Chloro-2-pyridinyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87394-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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